4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, a phenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of phenylhydrazine with ethoxyethyl acrylate under acidic conditions to form the triazole core. Subsequent functionalization introduces the thiol group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to remove the thiol group, resulting in a different functional group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thioethers, hydroxylamines.
Substitution: Nitrophenyl derivatives, halogenated phenyl derivatives.
Scientific Research Applications
4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug delivery systems.
Industry: It can be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
4-(2-Ethoxyethyl)-5-phenyl-1,2,4-triazole-3-thione
5-Phenyl-4H-1,2,4-triazole-3-thiol
4-(2-Ethoxyethyl)-5-phenyl-1,2,4-triazole-3-ol
Uniqueness: 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C12H15N3OS |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
4-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
InChI Key |
ZHORNVYHRPLEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=NNC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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